Esculentin-1A

antimicrobial resistance Pseudomonas aeruginosa serial passage resistance induction

Esculentin-1A is a 46‑amino‑acid antimicrobial peptide (AMP) originally isolated from the skin secretions of the edible frog Pelophylax esculentus (formerly Rana esculenta), belonging to the esculentin‑1 family—among the longest natural AMPs known. Its primary sequence (UniProt P40843) contains a C‑terminal disulfide bridge (Cys40–Cys46) and adopts an amphipathic α‑helical conformation upon membrane contact.

Molecular Formula
Molecular Weight
Cat. No. B1576700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-1A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-1A Procurement: Core Structural Identity and Rationale for Its N-Terminal 21-mer Derivative as the Preferred Research Form


Esculentin-1A is a 46‑amino‑acid antimicrobial peptide (AMP) originally isolated from the skin secretions of the edible frog Pelophylax esculentus (formerly Rana esculenta), belonging to the esculentin‑1 family—among the longest natural AMPs known [1]. Its primary sequence (UniProt P40843) contains a C‑terminal disulfide bridge (Cys40–Cys46) and adopts an amphipathic α‑helical conformation upon membrane contact [2]. However, the vast majority of functional characterisation—and essentially all quantitative comparator‑based evidence—has been generated using a rationally truncated N‑terminal fragment, esculentin‑1a(1‑21)NH₂ [Esc(1‑21)], which retains the full antimicrobial and immunomodulatory properties of the parent while enabling practical chemical synthesis at scale [3]. Unless otherwise noted, the differential evidence below pertains to this 21‑mer derivative, which is the form most relevant to scientific procurement decisions.

Why Esculentin-1A Cannot Be Replaced by Generic AMPs, Frog-Skin Peptide Homologs, or Conventional Antibiotics for Anti-Pseudomonal and Wound-Healing Applications


Esculentin-1A and its Esc(1‑21) derivative occupy a unique position among antimicrobial peptides because they combine three properties that are not co‑localised in any single comparator molecule: (i) potent, membrane‑lytic killing of both planktonic and biofilm‑embedded Pseudomonas aeruginosa without detectable resistance induction [1]; (ii) EGFR‑dependent stimulation of mammalian keratinocyte and epithelial cell migration at sub‑micromolar concentrations, a pro‑repair function absent from conventional antibiotics and most frog‑skin AMPs [2]; and (iii) direct binding and detoxification of Gram‑negative lipopolysaccharide (LPS) [3]. Closely related esculentin‑1 family members such as esculentin‑1b(1‑18)NH₂ lack one or more of these activities, while human cathelicidin LL‑37—often considered a functional benchmark—exhibits a narrower therapeutic window and inferior migration‑promoting efficiency [2]. The quantitative evidence below demonstrates precisely where generic substitution fails.

Esculentin-1A Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Scientific Procurement Decisions


Resistance Induction Resistance: Zero MIC Shift After 15 Serial Passages Versus 8- to 128-Fold Increase for Conventional Anti-Pseudomonal Antibiotics

Esc(1-21) and its D-amino acid diastereomer Esc(1-21)-1c were subjected to 15 cycles of sub-MIC exposure against P. aeruginosa and compared head‑to‑head with four standard‑of‑care antibiotics. After the serial passage regimen, the MICs of ciprofloxacin, aztreonam, colistin, and tobramycin increased 8‑ to 128‑fold relative to baseline, whereas the MICs of both Esc peptides remained completely unchanged [1]. In a separate study, the diastereomer also suppressed biofilm formation at sub‑MIC levels, in contrast to conventional antibiotics which stimulated it under identical conditions [2]. This low resistance propensity is mechanistically attributed to the peptide's direct membrane‑perturbing mode of action, which does not rely on a single molecular target susceptible to mutation.

antimicrobial resistance Pseudomonas aeruginosa serial passage resistance induction

Keratinocyte Migration Speed: Esc(1-21) Outperforms Human Cathelicidin LL-37 by 18% and Maintains Activity Over a 160-Fold Broader Concentration Window

In a direct head‑to‑head scratch‑assay comparison employing human HaCaT keratinocytes, Esc(1-21) at its optimal concentration of 0.25 μM achieved a cell front migration speed of 20 μm/h, whereas LL‑37 at the same concentration reached only 17 μm/h [1]. Critically, Esc(1-21) stimulated significant migration over the entire tested range of 0.025–4 μM (a 160‑fold window), while LL‑37 completely lost pro‑migratory activity and became inhibitory at concentrations ≥1 μM [1]. Moreover, Esc(1-21) showed no cytotoxicity toward HaCaT cells at concentrations up to 32 μM over 24 h, whereas LL‑37 caused complete metabolic inhibition at ~44 μM (200 μg/mL) [1]. The all‑D enantiomer of Esc(1-21) failed to stimulate migration, confirming stereospecific, receptor‑mediated (EGFR/STAT3‑dependent) signalling rather than non‑specific membrane effects [1].

wound healing keratinocyte migration re-epithelialisation LL-37 comparator

Proteolytic Stability in CF-Relevant Conditions: Diastereomer Esc(1-21)-1c Retains 91% Integrity After 5 h in P. aeruginosa Elastase Versus 0% for the All‑L Parent and LL‑37

The D‑amino acid diastereomer Esc(1-21)-1c (D‑Leu14, D‑Ser17) was directly compared with all‑L Esc(1-21) and human LL‑37 for resistance to degradation by elastase from human neutrophils and P. aeruginosa—both abundant in the cystic fibrosis (CF) lung microenvironment [1]. After 5 h incubation with human leukocyte elastase, Esc(1-21)-1c retained 78% intact peptide versus 0% for Esc(1-21) and 44% for LL‑37; after 24 h, 13% of Esc(1-21)-1c remained versus 0% for both comparators [1]. When challenged with P. aeruginosa elastase, Esc(1-21)-1c retained 91% after 5 h and 77% after 24 h, whereas both Esc(1-21) and LL‑37 were completely degraded within 5 h [1]. The enhanced stability is attributed to the D‑amino acid substitutions at positions 14 and 17, which reduce recognition by serine proteases without abolishing antimicrobial function [2].

proteolytic stability cystic fibrosis elastase degradation AMP half-life

LPS Binding Affinity Differentiates Anti‑Endotoxin Function: Esc(1-21) Binds P. aeruginosa LPS with Kd ~4 μM, 8‑Fold Tighter Than Its Diastereomer

Isothermal titration calorimetry (ITC) was used to directly measure the binding affinity of Esc(1-21) and Esc(1-21)-1c to micellar P. aeruginosa lipopolysaccharide (LPS) [1]. Esc(1-21) bound LPS with an exothermic binding isotherm corresponding to a dissociation constant (Kd) of approximately 4 μM, whereas the diastereomer Esc(1-21)-1c displayed approximately 8‑fold weaker binding (Kd ~32 μM) [1]. NMR structural analysis revealed that Esc(1-21) adopts a well‑defined amphipathic α‑helix in the presence of LPS, with five Lys residues forming a hydrophilic cluster that drives electrostatic interaction, while Esc(1-21)-1c maintains helicity only in the N‑terminal region with a flexible C‑terminus [1]. Dose‑dependent LPS neutralisation in cellular assays confirmed that the tighter binding of the all‑L peptide translates into superior anti‑endotoxin activity, although the diastereomer retains partial LPS‑disaggregating capacity [2].

LPS neutralization endotoxin binding sepsis isothermal titration calorimetry

Biofilm Eradication on Medical Device Surfaces: Diastereomer Esc(1-21)-1c Achieves 85% Killing on Contact Lens Biofilm Versus No Killing by the All‑L Parent at Equivalent Concentration

When Esc(1-21) and its diastereomer Esc(1-21)-1c were tested at 4 μM against pre‑formed P. aeruginosa biofilm on soft silicone hydrogel contact lenses, the diastereomer achieved up to 85% biofilm cell killing, whereas the all‑L parent peptide produced no detectable killing for certain clinical strains at the same concentration [1]. Scanning electron microscopy corroborated the microbiological assays, confirming disruption of the biofilm architecture by Esc(1-21)-1c but not by Esc(1-21) at this concentration [1]. Furthermore, when both peptides were covalently immobilised onto the contact lens surface, each caused >4 log₁₀ reduction in adherent bacterial cells within 20 minutes and reduced subsequent bacterial adhesion by 77–97% over 24 h [1]. In artificial sputum medium (ASM) mimicking the CF lung environment, Esc(1-21)-1c at its MIC caused 20% biofilm killing after 6 h, compared with only 2% for the clinical antibiotic aztreonam [2].

biofilm eradication medical device infection contact lens Pseudomonas aeruginosa biofilm

Intracellular Clearance of P. aeruginosa in CF Bronchial Epithelium: Diastereomer Esc(1-21)-1c Kills 90% of Internalised Bacteria at 15 μM Within 1 Hour

Both Esc(1-21) and Esc(1-21)-1c were evaluated for their ability to kill P. aeruginosa that had been internalised into human bronchial epithelial cells expressing either wild‑type CFTR or the ΔF508 CFTR mutant [1]. Esc(1-21)-1c at 15 μM eliminated ~90% of intracellular bacteria within 1 h, a significantly higher efficacy than that displayed by the all‑L Esc(1-21) under identical conditions [1]. Confocal microscopy revealed that both peptides localise intracellularly but with distinct subcellular distribution patterns, suggesting that the D‑amino acid substitutions may enhance access to or retention within the intracellular compartment harbouring the pathogen [1]. Notably, neither peptide induced significant cytotoxicity toward the bronchial cells at the concentrations tested, and both peptides additionally stimulated migration of CF bronchial cells, a property not previously reported for any anti‑pseudomonal agent [1].

intracellular infection cystic fibrosis bronchial epithelial cells antibiotic evasion

Esculentin-1A and Derivatives: Evidence‑Backed Application Scenarios for Scientific and Industrial Procurement


Chronic Pseudomonas aeruginosa Biofilm Infection Models on Indwelling Medical Devices

Procure the diastereomer Esc(1-21)-1c for any experimental model involving pre‑formed P. aeruginosa biofilm on polymeric surfaces (contact lenses, catheters, endotracheal tubes). The all‑L parent Esc(1-21) is essentially inactive against device‑associated biofilm at concentrations ≤4 μM, while Esc(1-21)-1c achieves up to 85% killing under identical conditions [1]. The diastereomer also retains antibacterial activity upon covalent immobilisation, causing >4 log₁₀ reduction in adherent bacteria within 20 minutes [1].

Cystic Fibrosis Airway Infection Models Requiring Both Bactericidal Action and Epithelial Repair

Esc(1-21)-1c is the preferred procurement choice for in vitro and in vivo CF lung infection studies. It demonstrates 90% killing of intracellular P. aeruginosa in CF bronchial cells at 15 μM within 1 h [2], survives degradation by human and P. aeruginosa elastase (91% intact after 5 h in bacterial elastase vs 0% for the all‑L peptide) [2], and simultaneously stimulates bronchial epithelial cell migration to promote tissue re‑epithelialisation—a dual antimicrobial/repair functionality absent from all conventional anti‑pseudomonal antibiotics [2].

Dermal Wound Healing Studies Where Anti‑Pseudomonal Activity Must Co‑exist with Keratinocyte Migration Promotion

Esc(1-21) (all‑L) at 0.25 μM should be procured for in vitro wound‑healing assays and topical wound dressing development where the primary endpoint is keratinocyte migration speed. It outperforms the human benchmark LL‑37 by 18% in migration velocity (20 vs 17 μm/h) and maintains activity over a 160‑fold broader concentration window (0.025–4 μM vs <1 μM for LL‑37), with no cytotoxicity at concentrations up to 32 μM [3]. This property is stereospecific (the D‑enantiomer is inactive), confirming receptor‑mediated signalling through EGFR/STAT3 [3].

Gram‑Negative Sepsis and Endotoxemia Models Requiring LPS Neutralisation

Esc(1-21) (all‑L) is the procurement choice for LPS‑binding and endotoxin‑neutralisation studies. It binds P. aeruginosa LPS with a Kd of ~4 μM—8‑fold tighter than the diastereomer (Kd ~32 μM)—as quantified by ITC [4]. The well‑defined amphipathic α‑helical conformation adopted upon LPS binding, with five clustered Lys residues driving the electrostatic interaction, provides a structurally characterised platform for further rational engineering of anti‑endotoxin peptides with even higher affinity [4].

Quote Request

Request a Quote for Esculentin-1A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.